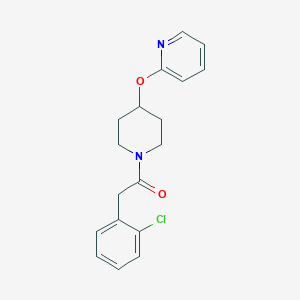

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Description

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a pyridin-2-yloxy group at the 4-position. Its molecular formula is C₁₈H₁₈ClN₂O₂ (calculated from structural analysis). The compound’s structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-16-6-2-1-5-14(16)13-18(22)21-11-8-15(9-12-21)23-17-7-3-4-10-20-17/h1-7,10,15H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZRTVSFILWRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the chlorophenyl group and the piperidinyl ring. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Group: : This can be achieved through electrophilic aromatic substitution, where a chloro group is introduced to the phenyl ring.

Synthesis of the Piperidinyl Ring: : The piperidinyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling of the Chlorophenyl Group with the Piperidinyl Ring: : This step involves a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the piperidinyl ring.

Introduction of the Pyridinyl Group: : The final step involves the reaction of the piperidinyl ring with pyridin-2-ol to introduce the pyridinyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Ethanone Core

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28, )

- Structural Differences: These compounds replace the pyridin-2-yloxy group with a tetrazolyl-aryl moiety. For example, 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone has a phenyltetrazole group instead of the pyridyl ether.

- Synthesis : Synthesized via reaction of aryl anilines with sodium azide and chloroacetyl chloride, followed by piperidine substitution. This contrasts with the target compound, which likely requires pyridin-2-yloxy introduction via nucleophilic aromatic substitution or etherification.

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1156927-06-8, )

- Structural Differences : The hydroxyl group on the piperidine ring replaces the pyridin-2-yloxy substituent.

- Impact on Properties :

- Solubility : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.

- Stability : The hydroxyl group may render this analog more susceptible to oxidative metabolism than the ether-linked pyridine in the target compound.

Analogs with Heterocyclic Modifications

1-(4-Chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]-ethanone Hydrobromide ()

- Structural Differences: Features a benzimidazole ring instead of pyridine and a hydroxyethylamino side chain.

- Biological Implications: Benzimidazoles are known for antimicrobial and anticancer activities. The hydroxyethylamino group may enhance binding to biological targets via hydrogen bonding.

Benzofenap ()

- Structure: 2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone.

- Functional Differences : Incorporates a pyrazole ring and a methylphenyl group.

- Application: Used as a herbicide, highlighting how ethanone-heterocycle hybrids can exhibit pesticidal activity.

Physicochemical and Analytical Data Comparison

| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound | ~330.8* | Not reported | Pyridin-2-yloxy, 2-chlorophenyl | Likely moderate polarity |

| 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | ~313.8 | Not reported | Tetrazolyl-aryl | Electron-withdrawing, stable |

| 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | 253.7 | Not reported | 4-hydroxypiperidine | High polarity, H-bond donor |

| Benzofenap | ~439.3 | Not reported | Pyrazole, dichlorobenzoyl | Lipophilic, pesticidal activity |

*Calculated based on molecular formula.

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone , also known by its CAS number 210095-55-9, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is , with a molecular weight of approximately 302.799 g/mol. The compound features a chlorophenyl group and a piperidine moiety, which are significant for its biological interactions.

Structural Representation

The structure of the compound can be represented as follows:

Pharmacological Profile

Recent studies have indicated that 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone exhibits several pharmacological activities:

- Antagonistic Activity : It has been reported to act as an antagonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The binding affinity for these receptors is crucial for its potential therapeutic applications in conditions such as anxiety and pain management .

- Neuroprotective Effects : Preliminary in vitro studies suggest that this compound may offer neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases .

The exact mechanisms by which 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound likely modulates neurotransmitter systems through its interaction with cannabinoid receptors, influencing pathways associated with pain perception and mood regulation .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, a study reported significant cytotoxic effects against leukemia cell lines, indicating potential anti-cancer properties .

In Vivo Studies

In vivo models have shown that administration of the compound leads to reduced pain responses in rodent models, suggesting its potential utility in analgesic therapies. These findings align with its receptor antagonism profile, particularly at the CB1 receptor .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include activating the piperidin-1-yl moiety with a base (e.g., NaOH in dichloromethane) to facilitate ether bond formation with pyridin-2-ol derivatives. Solvent choice (e.g., dichloromethane), temperature control (room temperature to 40°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for piperidine:pyridin-2-ol) critically impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches. Compare with reference spectra in databases like NIST .

- NMR : ¹H NMR resolves the 2-chlorophenyl group (δ 7.2–7.6 ppm) and piperidinyl protons (δ 3.0–3.5 ppm). ¹³C NMR confirms the ketone carbon (δ ~200 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.054) provides precise bond lengths and angles, particularly for the piperidin-1-yl and pyridin-2-yloxy moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Use deuterated solvents consistently and apply computational solvent models (e.g., PCM in DFT).

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the piperidinyl or pyridinyl groups.

- DFT Optimization : Compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to identify conformational outliers .

Q. What experimental design principles should guide in vitro bioactivity studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., known kinase inhibitors for kinase assays) and vehicle controls (DMSO <0.1%).

- Replication : Employ randomized block designs with quadruplicate samples to account for plate-to-plate variability .

- Endpoint Selection : Combine cell viability (MTT assay) with target-specific readouts (e.g., phosphorylation levels via Western blot).

Q. How can the reactivity of the piperidin-1-yl moiety be optimized for derivatization without compromising stability?

- Methodological Answer :

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) during pyridinyloxy coupling to prevent side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize degradation of the piperidinyl group.

- pH Control : Maintain mild basic conditions (pH 8–9) to balance nucleophilicity and stability .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for interpreting contradictory results in SAR studies of this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in structural or assay datasets.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values across cell lines) to distinguish assay-specific artifacts from true biological effects.

- Bayesian Modeling : Quantify uncertainty in binding affinity predictions using Markov chain Monte Carlo (MCMC) methods .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the chloroacetyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.